molecular formula C18H18FNO2 B7533738 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone

1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone

Cat. No. B7533738
M. Wt: 299.3 g/mol
InChI Key: KFDLVYOYKFOZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPE is a morpholine derivative that has a unique structure and properties that make it a valuable tool in various scientific studies.

Mechanism of Action

1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone acts as a dopamine receptor antagonist, meaning that it blocks the action of dopamine at its receptors. This mechanism of action has been used to study the role of dopamine in various physiological processes, including movement, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to have various biochemical and physiological effects. In animal studies, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been shown to decrease locomotor activity and increase catalepsy. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been shown to decrease the release of dopamine in the brain, which has potential implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone in lab experiments is its unique structure and properties, which make it a valuable tool in studying dopamine receptors. However, one of the limitations of using 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is its potential toxicity, which must be carefully considered when using it in experiments.

Future Directions

There are several future directions for research involving 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone. One potential area of study is the development of new drugs that target dopamine receptors and their potential therapeutic applications. Additionally, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone could be used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
In conclusion, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is a valuable tool in scientific research due to its unique structure and properties. Its application in the field of neuroscience has led to significant advancements in our understanding of dopamine receptors and their role in various physiological processes. As research continues, 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has the potential to lead to the development of new drugs and therapies for various neurological disorders.

Synthesis Methods

The synthesis of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone involves the reaction of 4-fluoroaniline, benzaldehyde, and morpholine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone.

Scientific Research Applications

1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has been used in various scientific studies due to its unique properties. One of the most significant applications of 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone is in the field of neuroscience, where it has been used to study the role of dopamine receptors in the brain. 1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone has also been used to investigate the effects of various drugs on dopamine receptors and their potential therapeutic applications.

properties

IUPAC Name

1-[2-(4-fluorophenyl)-6-phenylmorpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-13(21)20-11-17(14-5-3-2-4-6-14)22-18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDLVYOYKFOZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(OC(C1)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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